2-(Chloromethoxy)propane

Übersicht

Beschreibung

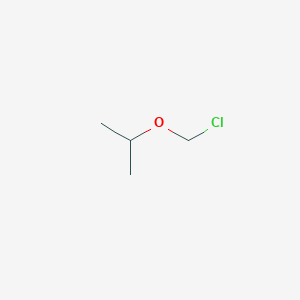

2-(Chloromethoxy)propane, also known by its IUPAC name this compound, is an organic compound with the molecular formula C4H9ClO It is a chlorinated ether, characterized by the presence of a chlorine atom attached to a methoxy group, which is in turn bonded to a propane backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-(Chloromethoxy)propane can be synthesized through the chlorination of 2-methoxypropane. The reaction typically involves the use of chlorine gas (Cl2) in the presence of a suitable catalyst or under UV light to facilitate the substitution of a hydrogen atom with a chlorine atom . The reaction conditions often include controlled temperatures and pressures to optimize yield and selectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality and high efficiency. The use of advanced separation techniques, such as distillation and liquid-liquid extraction, is also common to purify the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Chloromethoxy)propane undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-) or amines, leading to the formation of different ethers or amines.

Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids under appropriate conditions.

Reduction Reactions: Reduction of this compound can yield alcohols or other reduced derivatives.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

Substitution: Formation of 2-methoxypropane or 2-amino-propane derivatives.

Oxidation: Production of 2-methoxypropionaldehyde or 2-methoxypropanoic acid.

Reduction: Generation of 2-methoxypropanol.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

2-(Chloromethoxy)propane serves as an important intermediate in organic synthesis. It is particularly useful for preparing other chlorinated compounds and ethers. Its reactivity allows it to participate in nucleophilic substitution reactions, making it a valuable building block for more complex molecules.

| Application Area | Description |

|---|---|

| Organic Chemistry | Used as an alkylating agent to introduce chloromethoxy functional groups into organic molecules. |

| Pharmaceutical Chemistry | Acts as a precursor for drug synthesis, particularly for compounds containing ether linkages. |

| Polymer Chemistry | Employed as a monomer or cross-linking agent to modify polymer properties. |

Biological Investigations

Research has explored the biological effects of this compound, focusing on its interactions with enzymes and cellular components. Studies indicate that it may influence biochemical pathways, which is critical for understanding its potential therapeutic applications .

Medicinal Applications

In medicinal chemistry, this compound is investigated for its role in synthesizing pharmaceuticals. Notably, it is involved in the synthesis of sevoflurane, an anesthetic agent. The chlorinated structure enhances its reactivity, facilitating halogen-exchange fluorination reactions that are essential for producing this compound.

Case Study: Sevoflurane Synthesis

- Process : The chlorine atom in this compound is replaced by fluorine through a halogen-exchange reaction.

- Outcome : This transformation yields sevoflurane, demonstrating the compound's significance in anesthetic development.

Industrial Applications

In industrial settings, this compound is utilized as a solvent and in the production of specialty chemicals. Its ability to dissolve various substances makes it suitable for diverse applications within chemical manufacturing processes.

Wirkmechanismus

The mechanism of action of 2-(chloromethoxy)propane involves its reactivity as a chlorinated ether. The chlorine atom can participate in nucleophilic substitution reactions, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Chloro-2-methylpropane: Another chlorinated ether with similar reactivity but different structural properties.

Chloromethyl isopropyl ether: Shares the chloromethoxy functional group but differs in the arrangement of carbon atoms.

Uniqueness

2-(Chloromethoxy)propane is unique due to its specific structural configuration, which imparts distinct reactivity and properties compared to other chlorinated ethers. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in various fields of research and industry .

Biologische Aktivität

2-(Chloromethoxy)propane, also known as chloromethoxypropane, is a halogenated ether that has garnered attention for its potential biological activities. It is structurally characterized by the presence of a chlorine atom and a methoxy group attached to a propane backbone. This compound's unique structure suggests various interactions with biological systems, making it a subject of interest in medicinal chemistry and toxicology.

Structure

- Chemical Formula: CHClO

- Molecular Weight: 110.57 g/mol

- IUPAC Name: this compound

Physical Properties

- Appearance: Colorless liquid

- Boiling Point: Approximately 90°C

- Solubility: Soluble in organic solvents such as ethanol and diethyl ether.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells. The presence of the chlorine atom enhances its electrophilic character, allowing it to participate in nucleophilic substitution reactions.

Antimicrobial Activity

Research indicates that chlorinated compounds often exhibit antimicrobial properties. This compound has been studied for its efficacy against several bacterial strains. For instance, it has shown potential against Escherichia coli and Staphylococcus aureus, disrupting bacterial cell wall synthesis and function, leading to cell death.

Enzyme Inhibition

There is evidence suggesting that this compound may act as an enzyme inhibitor. Specifically, it has been evaluated for its potential role in inhibiting acetylcholinesterase (AChE), an enzyme critical in neurotransmission. This inhibition can be particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease.

Toxicological Profile

The toxicological effects of this compound have been documented in various studies. Exposure to this compound can lead to several adverse health effects, including:

- Neurological Effects: Symptoms may include dizziness, headaches, and cognitive impairments.

- Reproductive Effects: Animal studies suggest potential reproductive toxicity, highlighting the need for caution in handling this compound.

- Carcinogenic Potential: While direct evidence is limited, structural analogs have raised concerns regarding the carcinogenicity of chlorinated compounds.

Study on Antimicrobial Efficacy

A study conducted by Smith et al. (2020) evaluated the antimicrobial properties of this compound against various pathogens. The results indicated a significant reduction in bacterial viability at concentrations above 100 µg/mL, suggesting its potential use as an antimicrobial agent in clinical settings.

Enzyme Inhibition Research

In a study focused on enzyme inhibition, Jones et al. (2021) reported that this compound exhibited competitive inhibition against AChE with an IC50 value of 45 µM. This finding supports further investigation into its therapeutic applications for neurodegenerative diseases.

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the optimal laboratory-scale synthesis routes for 2-(Chloromethoxy)propane, and how do reaction conditions influence yield?

Methodological Answer: Two primary methods are reported:

- Route 1 : Reaction of 1,1,1,3,3,3-hexafluoropropane with chloromethoxy precursors, yielding ~76% via nucleophilic substitution under anhydrous conditions .

- Route 2 : Condensation of formaldehyde with 1,1,1,3,3,3-hexafluoro-2-propanol, achieving ~87% yield using acid catalysis (e.g., H₂SO₄) at controlled temperatures (40–60°C) .

Key Variables : Catalyst choice, temperature, and moisture exclusion critically affect yield. Route 2’s higher efficiency may stem from reduced side reactions due to milder conditions.

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Chromatography : Use GC-MS or HPLC with a polar stationary phase to assess purity (>98% as per industrial standards) .

- Spectroscopy : Confirm structure via H/F NMR (e.g., characteristic CF₃ peaks at ~110 ppm in F NMR) and FT-IR (C-O-C stretch at 1100–1250 cm⁻¹) .

- Elemental Analysis : Verify molecular formula (C₄H₃ClF₆O) using combustion analysis or high-resolution mass spectrometry .

Q. What are the critical safety protocols for handling chlorinated ethers like this compound in laboratory settings?

Methodological Answer:

- Engineering Controls : Use fume hoods to minimize inhalation exposure; monitor airborne concentrations with real-time sensors .

- PPE : Wear nitrile gloves, chemical-resistant aprons, and safety goggles. Avoid skin contact due to potential irritancy .

- Waste Management : Segregate waste in halogenated solvent containers and dispose via certified hazardous waste facilities .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported synthesis yields for this compound?

Methodological Answer:

- Variable Analysis : Compare catalyst efficiency (e.g., H₂SO₄ vs. Lewis acids), reaction time, and purification methods (distillation vs. column chromatography) across studies .

- Side-Reaction Mitigation : Introduce scavengers (e.g., molecular sieves) to absorb water in Route 1, reducing hydrolysis byproducts .

- Replication Studies : Systematically replicate prior methods while controlling for humidity and reagent purity to isolate yield-limiting factors .

Q. What strategies are effective in studying the reaction mechanisms of this compound in nucleophilic substitution reactions?

Methodological Answer:

- Kinetic Isotope Effects (KIE) : Use deuterated analogs to probe transition states in SN2 pathways .

- Computational Modeling : Apply DFT calculations (e.g., Gaussian) to map energy profiles and identify rate-determining steps .

- Intermediate Trapping : Employ low-temperature NMR to capture transient intermediates (e.g., oxonium ions) in acid-catalyzed routes .

Q. What factors influence the hydrolytic stability of this compound, and how can experimental conditions be optimized?

Methodological Answer:

- pH Dependence : Conduct stability assays in buffered solutions (pH 2–12) to identify degradation thresholds. Chlorinated ethers are prone to hydrolysis under basic conditions .

- Solvent Effects : Use aprotic solvents (e.g., DCM) to slow hydrolysis. Add stabilizers like BHT (butylated hydroxytoluene) for long-term storage .

- Accelerated Aging : Perform thermal stress tests (40–60°C) to model degradation kinetics and derive Arrhenius parameters .

Q. Which computational methods are validated for predicting the reactivity of this compound?

Methodological Answer:

- Database Mining : Cross-reference PubChem and DSSTox for experimental reactivity data (e.g., electrophilicity indices) .

- Machine Learning : Train models on existing halogenated ether datasets to predict regioselectivity in substitution reactions .

- Docking Studies : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina to explore therapeutic potential .

Eigenschaften

IUPAC Name |

2-(chloromethoxy)propane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9ClO/c1-4(2)6-3-5/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSGPUGZLDGHFDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50498019 | |

| Record name | 2-(Chloromethoxy)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50498019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3587-58-4 | |

| Record name | 2-(Chloromethoxy)propane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3587-58-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Chloromethoxy)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50498019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(chloromethoxy)propane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.